

# Application of CEREC in Prosthodontic Research: Application Notes and Protocols

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The Chairside Economical Restoration of Esthetic Ceramics (**CEREC**) system, a cornerstone of digital dentistry, has revolutionized prosthodontic research by enabling the rapid and precise fabrication of all-ceramic restorations.[1][2] This technology integrates computer-aided design/computer-aided manufacturing (CAD/CAM) to produce a range of restorations, including inlays, onlays, crowns, and veneers, in a single visit.[3][4][5] Its application in research settings provides a highly controlled and efficient platform for evaluating restorative materials, assessing clinical outcomes, and investigating the biomechanics of dental restorations.

## Data Presentation: Performance of CEREC Restorations

The following tables summarize key quantitative data from various prosthodontic research studies investigating the clinical performance and accuracy of **CEREC** restorations.

Table 1: Clinical Survival Rates of **CEREC** Restorations

| Restoration Type                          | Study Duration (Years) | Survival Rate (%) | Primary Reasons for Failure  | Reference |
|---|------------------------|-------------------|--|-----------|
| Inlays/Onlays                             | 18                     | 84.4              | Ceramic fracture (38%)   | [6]       |
| Inlays/Onlays                             | 10                     | 90.4              | Ceramic fracture (53%), tooth fracture (20%), caries (20%)                             | [7][8]    |
| Inlays/Onlays                             | 10                     | 85.7              | Not specified  | [9]       |
| Inlays/Onlays                             | 9                      | 95.5              | Tooth extraction   | [3][6]    |
| Inlays/Onlays                             | 4.2 (mean)             | 97.4              | Ceramic fracture, tooth fracture, postoperative hypersensitivity, wear of luting agent | [10]      |
| Crowns (VITA Mark II)                     | 4                      | 95.4              | Ceramic fracture, debonding  | [6]       |
| Veneers (on natural teeth)                | 9.5                    | 94                | Not specified  | [6][11]   |
| Veneers (repairing existing restorations) | 9.5                    | 91                | Not specified  | [6][11]   |

Table 2: Accuracy and Marginal Fit of **CEREC** Systems

| CEREC System/Scanner | Parameter                          | Measurement                           | Adjacent Material | Reference |
|----------------------|------------------------------------|---------------------------------------|-------------------|-----------|
| CEREC Bluecam        | Scanning Accuracy                  | ~19 µm                                | -                 | [6][11]   |
| CEREC 1 & 2          | Average Margin Width               | 236 µm ± 96.8 µm                      | -                 | [6][11]   |
| CEREC inLAB          | Mean Absolute Marginal Discrepancy | 85 µm                                 | -                 | [12]      |
| CEREC Primescan      | Trueness Deviation                 | Lowest vs. Omnicam & Bluecam          | Gold              | [13][14]  |
| CEREC Omnicam        | Trueness Deviation                 | Higher than Primescan & Bluecam       | Zirconia          | [13][14]  |
| CEREC Bluecam        | Trueness Deviation                 | Comparable to Primescan (with powder) | Resin             | [13][14]  |
| CEREC Primescan      | Precision                          | Highest vs. Omnicam & Bluecam         | -                 | [13][14]  |

Table 3: Fracture Strength of **CEREC** Crowns

| Preparation Design | Material   | Mean Fracture Strength (N) | Notes  | Reference            |
|--------------------|--|----------------------------|--|----------------------|
| Traditional Crown  | IPS Empress CAD (Leucite-reinforced glass ceramic) | 1070 ( $\pm 181$ )         | After 5 years simulated service                            | <a href="#">[15]</a> |
| Minimal Crown      | IPS Empress CAD (Leucite-reinforced glass ceramic) | 1110 ( $\pm 222$ )         | After 5 years simulated service                            | <a href="#">[15]</a> |
| Occlusal Veneer    | IPS Empress CAD (Leucite-reinforced glass ceramic) | N/A                        | All restorations developed cracks during simulated service | <a href="#">[15]</a> |

## Experimental Protocols

Detailed methodologies for key experiments cited in prosthodontic research involving the **CEREC** system are provided below.

### Protocol 1: In Vitro Evaluation of the Accuracy of **CEREC** Intraoral Scanners

This protocol outlines the methodology for assessing the trueness and precision of different **CEREC** intraoral scanners, considering the influence of adjacent restorative materials.[\[13\]](#)[\[14\]](#)

1. Model Preparation: a. Prepare an artificial tooth with a standardized inlay cavity (e.g., 2 mm occlusal depth, 1.5 mm proximal box width). b. Fabricate crowns for adjacent teeth using different restorative materials (e.g., gold, zirconia, resin). c. Mount the prepared tooth and adjacent crowns in a dental model.
2. Reference Scan: a. Obtain a high-precision reference scan of the model using a laboratory scanner (e.g., 3-Shape E3).
3. Intraoral Scanning: a. Scan the inlay preparation and adjacent teeth using various **CEREC** intraoral scanners (e.g., Primescan, Omnicam, Bluecam) according to the manufacturer's

instructions. b. For scanners requiring powder (e.g., Bluecam), apply a thin, uniform layer before scanning. c. Repeat each scan multiple times (e.g., 10 times) to assess precision.

4. Data Analysis: a. Export the scan data as Standard Tessellation Language (STL) files. b. Superimpose the experimental scans onto the reference scan using a 3D analysis software. c. Calculate the root mean square (RMS) error to determine the trueness (deviation from the reference scan). d. Compare the repeated scans of the same scanner to each other to determine precision (repeatability). e. Use statistical analysis (e.g., two-way ANOVA, Tukey's post-hoc test) to evaluate the effects of scanner type and adjacent material on accuracy.

#### Protocol 2: Clinical Evaluation of the Longevity of **CEREC** Restorations

This protocol describes a prospective clinical study to evaluate the long-term survival and clinical quality of **CEREC** restorations.[\[7\]](#)[\[8\]](#)

1. Patient Selection and Restoration Placement: a. Recruit a cohort of patients requiring inlay or onlay restorations. b. Fabricate and place the restorations using a specific **CEREC** system (e.g., **CEREC** 1) and ceramic material (e.g., VITA MK I) with a standardized adhesive luting technique.

2. Follow-up Examinations: a. Conduct follow-up examinations at predetermined intervals (e.g., annually for 10 years). b. At each follow-up, evaluate the clinical performance of the restorations using modified United States Public Health Service (USPHS) criteria, assessing factors such as marginal integrity, anatomic form, and secondary caries.

3. Data Analysis: a. Classify restorations as successes or failures based on the evaluation criteria. b. For failed restorations, record the reason for failure (e.g., ceramic fracture, tooth fracture, caries). c. Use Kaplan-Meier survival analysis to calculate the success rate of the restorations over the study period.

#### Protocol 3: In Vitro Fracture Strength Testing of **CEREC** Crowns

This protocol details the methodology for determining the fracture resistance of **CEREC** crowns with different preparation designs after simulated aging.[\[15\]](#)

1. Tooth Preparation and Crown Fabrication: a. Collect a sample of extracted human molars and divide them into experimental groups based on preparation design (e.g., traditional crown,

minimal crown, occlusal veneer). b. Prepare the teeth according to the assigned design. c. Use a **CEREC** system to scan the preparations, design the crowns, and mill them from a specified ceramic block (e.g., IPS Empress CAD).

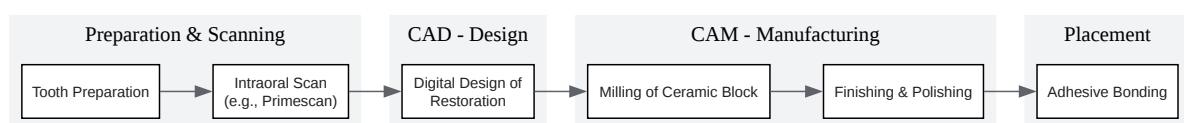
2. Adhesive Bonding and Simulated Aging: a. Bond the crowns to the prepared teeth using a standardized adhesive resin cement protocol. b. Subject the restored teeth to simulated aging, which may include thermocycling and mechanical loading (TCML) to mimic oral conditions over a period of time (e.g., 5 years).

3. Fracture Strength Testing: a. After aging, secure each tooth in a universal testing machine. b. Apply a compressive load to the occlusal surface of the crown at a constant crosshead speed until fracture occurs. c. Record the load at which fracture occurs (in Newtons).

4. Data Analysis: a. Use statistical tests (e.g., one-way ANOVA) to compare the mean fracture strength among the different preparation design groups. b. Analyze the mode of fracture for each specimen.

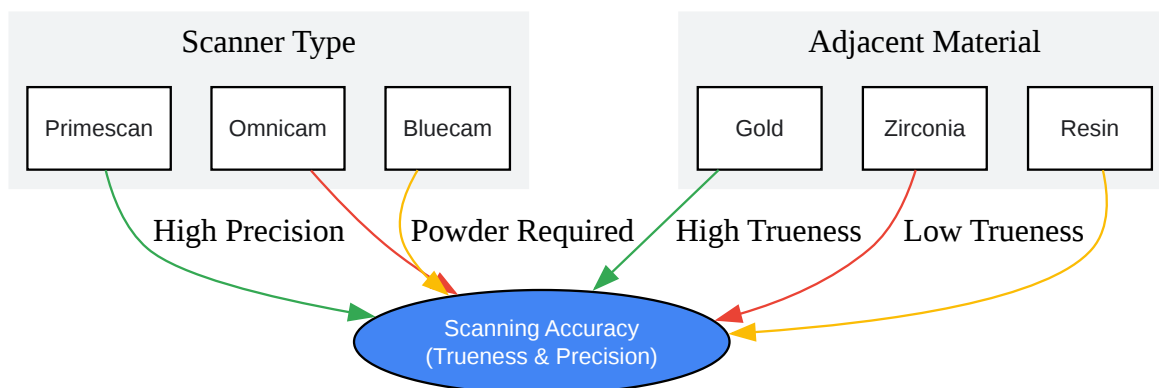
## Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the application of **CEREC** for prosthodontic research.



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Caption: Standard **CEREC** workflow from tooth preparation to final restoration placement.



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Caption: Factors influencing the accuracy of **CEREC** intraoral scanning in research.

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